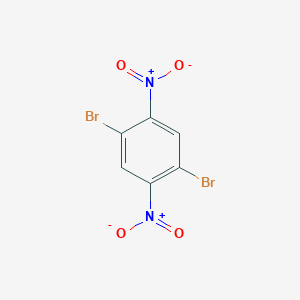

1,4-dinitro-2,5-dibromobenzene

Vue d'ensemble

Description

1,4-dinitro-2,5-dibromobenzene: is an aromatic compound with the molecular formula C6H2Br2N2O4 It is characterized by the presence of two bromine atoms and two nitro groups attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,4-dinitro-2,5-dibromobenzene can be synthesized through a multi-step process involving the bromination and nitration of benzene derivatives. One common method involves the nitration of 1,4-dibromobenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at controlled temperatures to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of 1,4-dibromo-2,5-dinitrobenzene follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to achieve high yields and purity of the final product. The compound is then purified through recrystallization or other suitable methods to remove any impurities.

Analyse Des Réactions Chimiques

Types of Reactions: 1,4-dinitro-2,5-dibromobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atoms and nitro groups on the benzene ring make it susceptible to further substitution reactions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, and nitric acid in the presence of catalysts such as iron or aluminum chloride.

Reduction: Hydrogen gas with a palladium or platinum catalyst, or metal hydrides like sodium borohydride.

Nucleophilic Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

Reduction: 1,4-Diamino-2,5-dibromobenzene.

Nucleophilic Substitution: 1,4-Diamino-2,5-dinitrobenzene or 1,4-Dithio-2,5-dinitrobenzene, depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

1,4-Dinitro-2,5-dibromobenzene is characterized by the presence of two nitro groups and two bromine atoms on a benzene ring. Its molecular formula is C₆H₂Br₂N₂O₄. The unique arrangement of substituents imparts distinctive electronic properties that enhance its reactivity in various chemical reactions.

Organic Synthesis

This compound serves as a crucial building block in the synthesis of complex organic molecules. Its ability to undergo electrophilic aromatic substitution and nucleophilic substitution allows for the introduction of various functional groups. Key applications include:

- Synthesis of Pharmaceuticals : It is utilized to create biologically active compounds through substitution reactions that introduce functional groups necessary for biological activity.

- Agrochemicals : The compound plays a role in developing pesticides and herbicides by enabling the synthesis of active ingredients with specific biological functions.

- Dyes and Pigments : Its structural motifs contribute to vibrant coloration in dyes, making it valuable in the textile industry.

Materials Science

In materials science, this compound is used to develop advanced materials with tailored properties:

- Polymers : By incorporating this compound into polymer chains, researchers can enhance mechanical strength, thermal stability, and electrical conductivity.

- Liquid Crystals : The compound's unique electronic properties make it suitable for use in liquid crystal displays (LCDs) and other optoelectronic devices.

Analytical Chemistry

The compound is employed as a reagent in various analytical techniques:

- Chromatography : It serves as a standard or marker for identifying and quantifying other compounds.

- Spectroscopy : Its distinct spectral features allow for its use in spectroscopic methods to analyze complex mixtures.

Case Studies

Several studies highlight the applications of this compound:

- Pharmaceutical Development : Research has shown that derivatives synthesized from this compound exhibit significant antibacterial properties. The introduction of amino groups through reduction reactions has led to the discovery of new antibiotics.

- Material Innovation : A study demonstrated that incorporating this compound into polymer matrices resulted in materials with enhanced thermal stability and mechanical properties suitable for aerospace applications.

Mécanisme D'action

The mechanism of action of 1,4-dibromo-2,5-dinitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic substitution reactions. The bromine atoms and nitro groups on the benzene ring influence the reactivity of the compound, making it a versatile intermediate in various chemical reactions. The nitro groups, in particular, can undergo reduction to form amino groups, which can further participate in additional chemical transformations .

Comparaison Avec Des Composés Similaires

1,4-Dibromo-2,5-difluorobenzene: Similar in structure but with fluorine atoms instead of nitro groups.

1,4-Dibromo-2,5-dimethylbenzene: Contains methyl groups instead of nitro groups.

1,4-Diiodobenzene: Similar structure with iodine atoms instead of bromine and nitro groups.

Uniqueness: 1,4-dinitro-2,5-dibromobenzene is unique due to the presence of both bromine and nitro groups on the benzene ring. This combination of substituents imparts distinct electronic properties and reactivity, making it a valuable intermediate in organic synthesis and materials science.

Activité Biologique

1,4-Dinitro-2,5-dibromobenzene (C6H2Br2N2O4) is an aromatic compound characterized by the presence of two nitro groups and two bromine atoms attached to a benzene ring. This compound has garnered attention in various fields, including organic synthesis, materials science, and toxicology. Understanding its biological activity is crucial for evaluating its potential applications and risks.

This compound can be synthesized through a multi-step process involving the bromination and nitration of benzene derivatives. A common method includes the nitration of 1,4-dibromobenzene using a mixture of concentrated sulfuric acid and nitric acid under controlled temperatures to selectively introduce nitro groups.

Synthesis Overview

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Bromination | Bromine | Controlled temperature |

| 2 | Nitration | HNO3/H2SO4 | Controlled temperature |

The biological activity of this compound primarily arises from its electrophilic nature due to the nitro groups. These groups can undergo reduction to form amino groups, which can further participate in various chemical transformations. The compound's reactivity allows it to interact with biological molecules, potentially affecting cellular processes.

Biological Activity

Research indicates that this compound exhibits significant biological activity, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can possess antibacterial properties against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. For instance, resveratrol-Schiff base hybrids derived from related dibromobenzenes demonstrated high selectivity against Listeria monocytogenes, outperforming traditional antibiotics like chloramphenicol .

- Toxicological Effects : Toxicity assessments have revealed that exposure to dibromobenzenes can lead to hepatotoxicity in animal models. Specifically, studies on related compounds indicate alterations in liver function markers following exposure, suggesting potential risks associated with their use .

Case Study: Hepatotoxicity in Rats

A notable study investigated the acute and subacute hepatotoxic effects of dibromobenzene isomers in rats. The research found that maximum hepatic concentrations occurred within hours post-exposure, correlating with elevated liver enzyme levels indicative of damage .

Comparison with Related Compounds

This compound's biological activity can be compared with other dibromobenzenes:

| Compound | Antimicrobial Activity | Toxicity Level |

|---|---|---|

| 1,3-Dibromobenzene | Moderate | High |

| 1,4-Dibromobenzene | Low | Moderate |

| This compound | High | High |

Propriétés

IUPAC Name |

1,4-dibromo-2,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2N2O4/c7-3-1-5(9(11)12)4(8)2-6(3)10(13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTZEKUEAHGFIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)[N+](=O)[O-])Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701305731 | |

| Record name | 1,4-Dibromo-2,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18908-08-2 | |

| Record name | 1,4-Dibromo-2,5-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18908-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dibromo-2,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.